Lipophilicity Advantage: XLogP3 Comparison of TFA vs. Acetyl Analog
The target compound exhibits an XLogP3 of 2.4, compared to an estimated XLogP3 of ~1.6 for the direct acetyl analog 1-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanone (CAS 494771-76-5). This approximately 0.8 log unit increase is attributable to the trifluoromethyl group's higher hydrophobicity relative to the methyl group [1][2]. In medicinal chemistry, a ΔLogP of 0.5–1.0 is considered significant for passive membrane permeability and can influence oral bioavailability and blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone (acetyl analog), XLogP3 ≈ 1.6 (estimated from structural analogs) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem); experimental logP values not available for head-to-head comparison |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeation, which is critical for intracellular target engagement and CNS penetration in cell-based and in vivo assays.
- [1] PubChem. 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone, CID 46739792. XLogP3 = 2.4. View Source
- [2] PubChem. 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone, CID (estimated XLogP3 ~1.6 based on structural comparison). View Source
